molecular formula C22H15F2N3O2 B2459774 1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-28-2

1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2459774
CAS RN: 946208-28-2
M. Wt: 391.378
InChI Key: NBTLPQLJZPKVDZ-UHFFFAOYSA-N
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Description

This compound is a naphthyridine derivative, which is a type of nitrogen-containing heterocyclic compound. It contains a 1,8-naphthyridine core, which is a bicyclic structure with two nitrogen atoms. The compound is substituted with a 4-fluorobenzyl group and a 3-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,8-naphthyridine core, along with the attached fluorobenzyl and fluorophenyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, naphthyridine derivatives are known to participate in a variety of chemical reactions. The presence of the fluorine atoms could make the compound a potential electrophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study extended previous reactions to synthesize a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Derived carboxamides exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Compounds with diverse 2-substituents demonstrated IC50 values <10 nM, with a particular 2-(4-fluorophenyl) derivative proving curative against colon 38 tumors in mice at a single dose of 1.8 mg/kg, indicating a significant increase in potency over previously reported analogues (Deady et al., 2005).

Synthesis of Fluoronaphthoic Acids

Research on aryl carboxamides, which are structural units found in several biologically active compounds, included the synthesis of mono- and difluoronaphthoic acids. This study is pertinent due to the structural relation to the query compound, showcasing the synthesis and potential for biological activity of fluorinated naphthoic acids, which are relatively unexplored compared to their benzoic acid counterparts (Tagat et al., 2002).

Novel Annulated Products from Aminonaphthyridinones

Investigation into the Hofmann rearrangement of specific aminonaphthyridinones led to the discovery of new heterocyclic systems, demonstrating the versatility and potential for novel applications of naphthyridine derivatives in chemical syntheses (Deady & Devine, 2006).

Discovery of Selective and Orally Efficacious Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This discovery emphasizes the therapeutic potential of structurally similar compounds for the development of new cancer therapies (Schroeder et al., 2009).

Synthesis of Novel Fluorophores for Oligonucleotide Labeling

The synthesis of novel fluorophores for oligonucleotide labeling showcases the utility of naphthyridine derivatives in biochemical applications, further highlighting the versatility of these compounds (Singh & Singh, 2008).

Metabolism Study of Synthetic Cannabinoids

A study on the metabolism of synthetic cannabinoids provided insights into the biotransformation of compounds structurally related to the query, demonstrating the relevance of such derivatives in pharmacological and toxicological research (Li et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Naphthyridines and fluorinated compounds are both known to have various biological activities, but without more specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. It could potentially be explored for use in various areas such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-16-8-6-14(7-9-16)13-27-20-15(3-2-10-25-20)11-19(22(27)29)21(28)26-18-5-1-4-17(24)12-18/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLPQLJZPKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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